molecular formula C14H11F2N3OS B15171571 5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

Cat. No.: B15171571
M. Wt: 307.32 g/mol
InChI Key: GDJXOJFLZHXMKH-UHFFFAOYSA-N
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Description

5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a difluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide.

    Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction using a furan derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the furan ring.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution reaction.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or furan derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Difluorophenyl Compounds: Compounds containing difluorophenyl groups with different heterocyclic rings.

Uniqueness

5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol is unique due to the combination of its triazole, furan, and difluorophenyl groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H11F2N3OS

Molecular Weight

307.32 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11F2N3OS/c15-10-4-9(5-11(16)7-10)6-13-17-18-14(21)19(13)8-12-2-1-3-20-12/h1-5,7H,6,8H2,(H,18,21)

InChI Key

GDJXOJFLZHXMKH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NNC2=S)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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